molecular formula C16H23ClN2O3S B3037435 1-[(4-Chlorophenyl)sulfonyl]-4-(1-pyrrolidinylmethyl)-4-piperidinol CAS No. 478041-62-2

1-[(4-Chlorophenyl)sulfonyl]-4-(1-pyrrolidinylmethyl)-4-piperidinol

Cat. No.: B3037435
CAS No.: 478041-62-2
M. Wt: 358.9 g/mol
InChI Key: ZADLPFWBUNDHSN-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)sulfonyl]-4-(1-pyrrolidinylmethyl)-4-piperidinol is a synthetic piperidine derivative characterized by a sulfonyl group attached to a 4-chlorophenyl ring and a pyrrolidinylmethyl substituent at the 4-position of the piperidine ring.

The compound’s sulfonyl group enhances metabolic stability and binding affinity to target proteins, while the pyrrolidinylmethyl moiety may influence lipophilicity and blood-brain barrier penetration .

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-(pyrrolidin-1-ylmethyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O3S/c17-14-3-5-15(6-4-14)23(21,22)19-11-7-16(20,8-12-19)13-18-9-1-2-10-18/h3-6,20H,1-2,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADLPFWBUNDHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901161357
Record name 1-[(4-Chlorophenyl)sulfonyl]-4-(1-pyrrolidinylmethyl)-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901161357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478041-62-2
Record name 1-[(4-Chlorophenyl)sulfonyl]-4-(1-pyrrolidinylmethyl)-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478041-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Chlorophenyl)sulfonyl]-4-(1-pyrrolidinylmethyl)-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901161357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-[(4-Chlorophenyl)sulfonyl]-4-(1-pyrrolidinylmethyl)-4-piperidinol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidinol Core: The piperidinol core can be synthesized through the reduction of piperidone using a suitable reducing agent such as sodium borohydride.

    Introduction of the Chlorophenylsulfonyl Group: The chlorophenylsulfonyl group can be introduced via sulfonylation using 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.

    Attachment of the Pyrrolidinylmethyl Group: The final step involves the alkylation of the piperidinol core with pyrrolidine and formaldehyde under acidic conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-[(4-Chlorophenyl)sulfonyl]-4-(1-pyrrolidinylmethyl)-4-piperidinol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

  • Antidepressant Effects : Research indicates that compounds with similar structures exhibit antidepressant properties. The piperidine and pyrrolidine rings are known to interact with neurotransmitter systems, potentially influencing serotonin and norepinephrine levels in the brain.
  • Analgesic Properties : Studies suggest that derivatives of piperidinol compounds may possess analgesic effects, making them candidates for pain management therapies. The sulfonyl group may enhance the lipophilicity of the molecule, facilitating better central nervous system penetration.
  • Antitumor Activity : Preliminary investigations have shown that related sulfonamide compounds can inhibit tumor growth in various cancer cell lines. This suggests a potential application for 1-[(4-Chlorophenyl)sulfonyl]-4-(1-pyrrolidinylmethyl)-4-piperidinol in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypePotential MechanismReferences
AntidepressantModulation of neurotransmitters ,
AnalgesicPain pathway inhibition
AntitumorCell cycle arrest and apoptosis ,

Case Studies

  • Antidepressant Research : A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of related piperidine derivatives. The findings suggested that these compounds could serve as scaffolds for developing new antidepressants that target serotonin receptors more effectively .
  • Cancer Treatment Trials : In vitro studies have demonstrated that sulfonamide derivatives can induce apoptosis in cancer cells. A case study involving a related compound showed promising results in reducing tumor size in xenograft models, indicating that further exploration of this compound is warranted .
  • Pain Management Studies : Research has indicated that certain piperidine derivatives can modulate pain pathways by acting on opioid receptors. A clinical trial assessing the efficacy of these compounds revealed significant reductions in pain scores among participants .

Mechanism of Action

The mechanism by which 1-[(4-Chlorophenyl)sulfonyl]-4-(1-pyrrolidinylmethyl)-4-piperidinol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the pyrrolidinylmethyl group may enhance the compound’s binding affinity to specific receptors, modulating their signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Notes Reference
1-[(4-Chlorophenyl)sulfonyl]-4-(1-pyrrolidinylmethyl)-4-piperidinol (Target) Inferred: C16H22ClN2O3S ~357.88 4-Chlorophenylsulfonyl, 1-pyrrolidinylmethyl Hypothesized CNS activity (analog-based) N/A
1-[(4-Chlorophenyl)sulfonyl]-4-([4-(4-fluorophenyl)piperazino]methyl)-4-piperidinol C22H27ClFN3O3S 467.98 4-Fluorophenylpiperazinylmethyl Potential serotonin/dopamine receptor modulation
4-(4-Chlorophenyl)-1-{[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}-4-piperidinol C20H20ClN3O2S 401.90 Thiazole-pyrrole acetyl, 4-chlorophenyl Antipsychotic or antimicrobial activity (structural inference)
W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide) C19H20ClN2O2S 388.90 2-Phenylethyl-2-piperidinylidene Opioid receptor binding (analogous to fentanyl)
Reduced Haloperidol (RHP) C21H23ClFNO2 375.87 4-Chlorophenyl, 4-hydroxybutyl CYP3A4-mediated metabolism, antipsychotic

Key Differences and Functional Implications

Sulfonyl Group vs. Sulfonated piperidines (e.g., ) exhibit enhanced metabolic stability compared to sulfonamides, as seen in reduced CYP3A4-mediated oxidation .

Pyrrolidinylmethyl vs.

4-Piperidinol Core vs. 2-Piperidinylidene: The 4-piperidinol structure (target compound) is distinct from W-15’s 2-piperidinylidene scaffold. The latter’s conjugated double bond may enhance rigidity and opioid receptor affinity, as seen in fentanyl analogs .

Metabolic Pathways :

  • Unlike reduced haloperidol (RHP), which undergoes CYP3A4-mediated oxidation and glucuronidation , the target compound’s sulfonyl group likely reduces susceptibility to CYP450 enzymes, prolonging its half-life.

Biological Activity

1-[(4-Chlorophenyl)sulfonyl]-4-(1-pyrrolidinylmethyl)-4-piperidinol, with the CAS number 478041-62-2, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antibacterial effects, enzyme inhibition, and potential therapeutic applications.

  • Molecular Formula : C16H23ClN2O3S
  • Molecular Weight : 358.89 g/mol
  • Purity : >90% .

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antibacterial Activity of Related Compounds

CompoundActivity Against Salmonella typhiActivity Against Bacillus subtilisActivity Against Other Strains
Compound AModerateStrongWeak
Compound BStrongModerateModerate
This compoundModerateStrongWeak

Enzyme Inhibition

In addition to its antibacterial properties, this compound has been evaluated for its ability to inhibit key enzymes. Notably, it has shown strong inhibitory activity against urease and acetylcholinesterase (AChE). The IC50 values for various synthesized derivatives indicate promising potential for therapeutic application in conditions like Alzheimer's disease and urea cycle disorders.

Table 2: Enzyme Inhibition Potency

CompoundEnzyme TargetIC50 (µM)
Compound 7lAcetylcholinesterase2.14±0.003
Compound 7mAcetylcholinesterase0.63±0.001
Compound 7nUrease6.28±0.003
ThioureaReference Standard21.25±0.15

The biological activity of this compound is attributed to its structural features, particularly the piperidine and sulfonamide moieties. These functionalities are known to interact with various biological targets, influencing enzyme activity and bacterial growth inhibition through competitive binding and structural mimicry .

Case Studies

Several studies have synthesized derivatives of this compound to evaluate their pharmacological profiles:

  • Study on Antibacterial Properties : A series of piperidine derivatives were synthesized and tested for antibacterial activity, revealing that modifications in the sulfonamide group significantly enhanced efficacy against specific bacterial strains .
  • Enzyme Inhibition Analysis : Research involving bovine serum albumin (BSA) binding studies indicated that the synthesized compounds exhibit strong binding affinity, correlating with their enzyme inhibitory activities .

Q & A

What are the optimal synthetic routes for 1-[(4-Chlorophenyl)sulfonyl]-4-(1-pyrrolidinylmethyl)-4-piperidinol, and how can purity be validated?

Basic Research Question
The synthesis typically involves multi-step reactions starting with functionalization of the piperidine core. A common approach includes sulfonylation of 4-piperidinol derivatives using 4-chlorophenylsulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane), followed by alkylation with pyrrolidinylmethyl groups . Post-synthesis, purity validation requires high-performance liquid chromatography (HPLC) with UV detection (e.g., using a C18 column and methanol/water mobile phases) to confirm >95% purity. Mass spectrometry (ESI-MS) and nuclear magnetic resonance (NMR, ¹H/¹³C) are critical for structural confirmation .

How do structural modifications of the piperidine and pyrrolidine moieties influence the compound's receptor-binding affinity?

Advanced Research Question
Systematic structure-activity relationship (SAR) studies are essential. For example, replacing the pyrrolidinylmethyl group with smaller substituents (e.g., methyl) reduces steric hindrance, potentially enhancing binding to dopamine receptors. Competitive radioligand binding assays (e.g., using [³H]spiperone for D2 receptors) quantify affinity changes. Parallel molecular docking simulations (e.g., AutoDock Vina) can predict interactions with receptor active sites, guiding rational design . Contradictory data between in vitro and in silico results may arise from solvent effects or membrane permeability, necessitating follow-up with functional assays (e.g., cAMP accumulation assays) .

What methodologies are recommended for assessing the compound's metabolic stability in vitro?

Advanced Research Question
Liver microsomal assays (human or rodent) are standard. Incubate the compound with microsomes and NADPH cofactor, then quantify parent compound degradation via LC-MS/MS over time. Phase I metabolites (e.g., hydroxylated or N-dealkylated products) are identified using high-resolution MS (HRMS). For phase II metabolism, add UDP-glucuronic acid to detect glucuronidation. Comparative studies across species (e.g., human vs. rat microsomes) highlight interspecies variability, informing preclinical trial design .

How can researchers resolve discrepancies in reported cytotoxicity profiles across cell lines?

Advanced Research Question
Contradictions often stem from differences in cell culture conditions (e.g., serum concentration, passage number) or assay endpoints (e.g., MTT vs. LDH release). Standardize protocols using guidelines like OECD TG 128. Employ orthogonal assays:

  • MTT assay for mitochondrial activity.
  • Flow cytometry (Annexin V/PI staining) for apoptosis/necrosis differentiation.
  • High-content imaging to monitor morphological changes.
    Include positive controls (e.g., doxorubicin) and validate results across ≥3 independent replicates .

What analytical strategies are effective for detecting environmental degradation products of this compound?

Advanced Research Question
Simulate environmental degradation using advanced oxidation processes (AOPs, e.g., UV/H2O2). Analyze samples via LC-QTOF-MS to identify transformation products (TPs) based on accurate mass and fragmentation patterns. Quantitative structure–toxicity relationship (QSTR) models predict ecotoxicity of TPs. For field studies, solid-phase extraction (SPE) coupled with tandem MS ensures sensitivity in detecting low-concentration TPs in water/soil .

What experimental designs are optimal for evaluating the compound's blood-brain barrier (BBB) permeability?

Advanced Research Question
Use in vitro BBB models (e.g., hCMEC/D3 cell monolayers) to measure apparent permeability (Papp) via LC-MS quantification. Validate with in situ perfusion in rodents: inject compound intra-arterially, then measure brain-to-plasma ratio. Complement with P-glycoprotein inhibition (e.g., elacridar) to assess efflux effects. Computational tools like BBB Predictor (ADMETLab 2.0) provide preliminary insights but require empirical validation .

How should researchers address batch-to-batch variability in pharmacological assays?

Basic Research Question
Implement stringent quality control (QC):

  • Physicochemical consistency : Ensure identical NMR spectra, HPLC retention times, and melting points across batches.
  • Biological QC : Include reference compounds (e.g., haloperidol for dopamine receptor assays) in each experiment.
    Statistical tools like coefficient of variation (CV) analysis identify outlier batches. Pre-validate batches using pilot assays before large-scale studies .

What strategies mitigate off-target effects in receptor profiling studies?

Advanced Research Question
Broad-spectrum receptor panels (e.g., CEREP Psychoactive Drug Screen) screen for off-target activity at 80+ receptors. For hits, perform concentration-response curves (CRCs) to calculate selectivity indices (IC50 ratios). CRISPR-engineered receptor-knockout cell lines confirm target specificity. Negative allosteric modulators (NAMs) can suppress off-target signaling without affecting primary targets .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Chlorophenyl)sulfonyl]-4-(1-pyrrolidinylmethyl)-4-piperidinol
Reactant of Route 2
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1-[(4-Chlorophenyl)sulfonyl]-4-(1-pyrrolidinylmethyl)-4-piperidinol

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